molecular formula C9H11N3 B13015157 (3-methyl-1H-indazol-7-yl)methanamine

(3-methyl-1H-indazol-7-yl)methanamine

Cat. No.: B13015157
M. Wt: 161.20 g/mol
InChI Key: DRUSYLGBEVBGTD-UHFFFAOYSA-N
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Description

(3-methyl-1H-indazol-7-yl)methanamine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methanamine group attached to the 7th position of the indazole ring, with a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production methods for (3-methyl-1H-indazol-7-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-1H-indazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(3-methyl-2H-indazol-7-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

DRUSYLGBEVBGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)CN

Origin of Product

United States

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